epi-Deoxynegamycin

Description

Contextualization within Natural Product Chemistry and Related Compound Classes

Epi-Deoxynegamycin belongs to the negamycin (B1678013) family of natural products, which are characterized as dipeptidic antibiotics. nih.govnih.gov These compounds are biosynthesized by various species of Streptomyces, a genus of bacteria renowned for its prolific production of bioactive secondary metabolites. nih.gov Structurally, this compound is an analogue of (+)-Negamycin, a compound that has been noted for its antimicrobial properties, particularly against Gram-negative bacteria. nih.gov

The key distinction of this compound lies in its stereochemistry and a modification at a specific position, which significantly alters its biological activity. While sharing the core scaffold of negamycin, it is the nuanced structural differences that set it apart and direct its research applications away from antimicrobial focuses and towards other therapeutic potentials. nih.govacs.org Another closely related natural compound is leucyl-3-epi-deoxynegamycin, which is an adduct of this compound with leucine (B10760876). acs.org

Historical Overview of Discovery and Research Trajectory

The initial discovery of 3-epi-deoxynegamycin (B13945071), along with leucyl-3-epi-deoxynegamycin, dates back to 1977, when they were identified as products of Streptomyces goshikiensis. nih.govnih.gov For several decades following their initial isolation, these compounds remained relatively obscure in the scientific literature.

A significant resurgence of interest occurred with a 2014 report that highlighted a previously unexplored activity of these "forgotten" natural products. acs.org This study revealed that this compound and its leucine adduct are potent agents for inducing readthrough of nonsense mutations in eukaryotic cells, a finding that has since defined its research trajectory. acs.org This discovery shifted the scientific focus from any potential antimicrobial effects to its application in the context of genetic diseases.

Academic Significance and Research Interests for this compound

The primary academic significance of this compound stems from its selective biological activity. It has been identified as a potent readthrough agent against premature termination codons (PTCs) in eukaryotes, while notably lacking significant antimicrobial activity against prokaryotes. nih.govacs.org This selective activity is highly desirable for therapeutic development, as it minimizes the risk of contributing to the rise of antibiotic-resistant bacteria. acs.org

The main research interest in this compound is its potential as a therapeutic agent for genetic disorders caused by nonsense mutations, such as Duchenne muscular dystrophy (DMD). nih.govelsevierpure.com These mutations introduce a premature stop codon in the mRNA sequence, leading to the production of a truncated, non-functional protein. This compound has been shown to promote the translational readthrough of these nonsense codons, allowing for the synthesis of a full-length, functional protein. nih.gov

This has spurred further academic inquiry, particularly in the realm of medicinal chemistry, through structure-activity relationship (SAR) studies. nih.gov Researchers are actively exploring the synthesis of this compound derivatives to enhance its readthrough potency and optimize its drug-like properties. nih.govnih.gov These studies aim to develop more effective compounds for the potential treatment of various genetic diseases. nih.gov

Detailed Research Findings

Recent academic research has focused on quantifying the readthrough activity of this compound and its synthetic derivatives. The data presented below is derived from cell-based reporter assays, a standard method for evaluating the efficacy of readthrough compounds.

| Compound | Relative Readthrough Activity (Ratio) | Key Characteristics |

|---|---|---|

| (+)-Negamycin | 1.54 | Natural product with antimicrobial and readthrough activity. acs.org |

| This compound | 2.72 | Natural product with potent readthrough activity and low antimicrobial activity. acs.org |

| Leucyl-3-epi-deoxynegamycin | 2.72 | Natural leucine adduct of this compound with similar readthrough activity. acs.org |

| G418 (Aminoglycoside) | 6.65 | Known readthrough agent, often used as a positive control, but with associated toxicity. nih.gov |

Further SAR studies have led to the development of novel derivatives with enhanced activity. The following table highlights some of these findings.

| Derivative | Modification | Relative Readthrough Activity (Ratio) |

|---|---|---|

| Derivative 9b (TCP-112) | One carbon shorter side chain | 4.28 |

| Derivative 17e (TCP-182) | meta-chlorobenzyl ester of 9b | 4.90 |

These studies have demonstrated that modifications to the side chain length and esterification of the carboxylic acid group can significantly enhance the readthrough potency of this compound. nih.gov The development of ester derivatives also introduces the potential for prodrug strategies to improve cellular uptake. nih.govelsevierpure.com

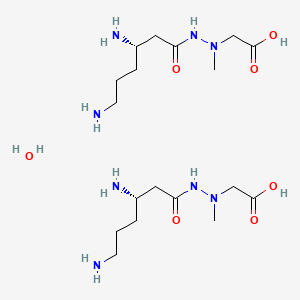

Structure

3D Structure of Parent

Properties

CAS No. |

58773-34-5 |

|---|---|

Molecular Formula |

C18H42N8O7 |

Molecular Weight |

482.6 g/mol |

IUPAC Name |

2-[[[(3S)-3,6-diaminohexanoyl]amino]-methylamino]acetic acid;hydrate |

InChI |

InChI=1S/2C9H20N4O3.H2O/c2*1-13(6-9(15)16)12-8(14)5-7(11)3-2-4-10;/h2*7H,2-6,10-11H2,1H3,(H,12,14)(H,15,16);1H2/t2*7-;/m00./s1 |

InChI Key |

XYCGQMDBAVZONU-UBKPKTQASA-N |

SMILES |

CN(CC(=O)O)NC(=O)CC(CCCN)N.CN(CC(=O)O)NC(=O)CC(CCCN)N.O |

Isomeric SMILES |

CN(CC(=O)O)NC(=O)C[C@H](CCCN)N.CN(CC(=O)O)NC(=O)C[C@H](CCCN)N.O |

Canonical SMILES |

CN(CC(=O)O)NC(=O)CC(CCCN)N.CN(CC(=O)O)NC(=O)CC(CCCN)N.O |

Synonyms |

epi-deoxynegamycin epi-deoxynegamycin dihydrochloride epi-deoxynegamycin hydrochloride epi-deoxynegamycin, (R)-isome |

Origin of Product |

United States |

Biosynthetic Pathways and Precursor Investigations

Elucidation of Putative Biosynthetic Precursors

Isotope feeding studies have been instrumental in identifying the core precursors for negamycin (B1678013) biosynthesis. Research indicates that lysine (B10760008), glycine (B1666218), and aspartic acid serve as fundamental building blocks for the assembly of the negamycin molecule. nih.gov These amino acids contribute to the carbon and nitrogen skeleton of negamycin. Given the structural similarity between negamycin and epi-Deoxynegamycin, it is highly probable that these same precursors are utilized in the initial stages of this compound biosynthesis.

The identified precursors and their proposed roles in negamycin biosynthesis are summarized in the table below:

Table 1: Putative Biosynthetic Precursors for Negamycin

| Precursor | Role in Biosynthesis (Negamycin) | Research Finding |

| Lysine | Contributes to the carbon and nitrogen skeleton, converted to (R)-β-lysine. nih.gov | Identified via ¹⁵N feeding studies. nih.gov |

| Glycine | Contributes to the carbon and nitrogen skeleton, forms hydrazinoacetic acid. nih.gov | Identified via ¹⁵N feeding studies. nih.gov |

| Aspartic Acid | Contributes to the carbon and nitrogen skeleton. nih.gov | Identified via ¹⁵N feeding studies. nih.gov |

Enzymatic Transformations and Biocatalytic Mechanisms in this compound Biosynthesis

The enzymatic machinery responsible for negamycin biosynthesis, and by extension, likely for this compound, involves several distinct biocatalytic mechanisms. Two key enzymes, NegB and NegJ, have been identified and characterized in the negamycin pathway.

NegB : This enzyme functions as a lysine-2,3-aminomutase. Its role is to convert lysine into (R)-β-lysine, a crucial intermediate in the negamycin structure.

NegJ : A heme-dependent enzyme, NegJ is responsible for the formation of the unique N-N bond present in negamycin. In conjunction with a ferredoxin (which is encoded outside the main negamycin gene cluster), NegJ directly catalyzes the formation of hydrazinoacetic acid from glycine and nitrite. This enzyme is a novel biocatalyst for N-N bond formation and indicates that some family members have distinct substrate preferences.

Table 2: Key Enzymes in Negamycin Biosynthesis

| Enzyme | Function | Substrates/Products | Research Verification |

| NegB | Lysine-2,3-aminomutase | Converts Lysine to (R)-β-lysine | Verified by in vivo and in vitro protein assays. |

| NegJ | Heme-dependent N-N bond-forming enzyme | Forms hydrazinoacetic acid from Glycine and Nitrite | Verified by in vivo and in vitro protein assays. |

Genetic Analysis of Biosynthetic Gene Clusters Associated with this compound Production

The production of negamycin and its derivatives, including this compound, originates from microorganisms such as Streptomyces purpeofuscus and Micromonospora. uni.lunih.gov Genetic investigations have led to the identification of the "neg gene cluster" in Streptomyces purpeofuscus ATCC 21470, which encodes the genes responsible for negamycin biosynthesis. This cluster contains the genes for enzymes like NegB and NegJ, whose activities have been experimentally confirmed.

The presence of this compound as a natural analog of negamycin suggests that its biosynthesis is either governed by a closely related gene cluster or involves additional tailoring enzymes within the broader negamycin biosynthetic pathway. Research on biosynthetic gene clusters (BGCs) in bacteria highlights that these clusters often contain genes for the entire biosynthetic pathway of a natural product. The elucidation of such gene clusters is crucial for understanding the complete biosynthetic logic and for potential bioengineering applications. While the specific BGC for the direct "epi-deoxy" modification has not been explicitly detailed, the identification of the neg gene cluster for the parent compound, negamycin, provides a strong foundation for future genetic analyses focusing on this compound.

Chemical Synthesis and Derivatization Strategies

Prodrug Design and Synthesis for Enhanced Biological Studies

Chemical Strategies for Reversible Prodrug Formation

A key strategy in enhancing the efficacy and cellular uptake of epi-deoxynegamycin derivatives has been the formation of reversible prodrugs, primarily through esterification. Benzyl (B1604629) ester-type derivatives have been identified as effective prodrugs, designed to enhance the hydrophobicity of the parent compound, thereby facilitating their entry into cellular systems.

A notable example is the meta-chlorobenzyl ester derivative 17e, derived from analogue 9b (a one-carbon shorter derivative of 3-epi-deoxynegamycin). This derivative exhibits enhanced hydrophobicity, reflected in its higher calculated logarithm of partition coefficient (ClogP) value compared to its parent compound. Similarly, the o-bromobenzyl ester derivative 13b, derived from leucyl-3-epi-deoxynegamycin (analogue 3), also functions as a prodrug.

The importance of the ester linkage for prodrug activity is underscored by comparative studies. For example, while the more hydrophobic benzyl ester 15b (ClogP = −0.08) maintained potency similar to its parent, an amide derivative 15c with a lower ClogP value (ClogP = −2.12) showed no activity. This suggests that the ester linkage is crucial for the prodrug's ability to be converted into the active carboxylic acid derivative within cellular environments.

Table 1: Examples of this compound Prodrugs and Their Characteristics

| Prodrug Derivative | Parent Compound | Derivatization Strategy | Key Characteristic (ClogP) |

| 17e | 9b | Meta-chlorobenzyl ester | Enhanced hydrophobicity |

| 13b | 3 | O-bromobenzyl ester | Enhanced hydrophobicity |

Investigation of Bioactivation Mechanisms in Cellular Systems

The bioactivation of these ester prodrugs in living cellular systems primarily occurs through enzymatic hydrolysis. This mechanism allows the prodrugs to be converted into their therapeutically active carboxylic acid forms once inside the cells.

Detailed research findings support this enzymatic bioactivation. For instance, when derivative 17e was incubated with esterase, a time-dependent production of the active compound 9b was observed, concomitant with the degradation of 17e. Crucially, 17e remained stable in a 100 mM phosphate (B84403) buffer (pH 7.4) at 37 °C for 6 hours in the absence of esterase, confirming that its degradation and subsequent activation are enzyme-mediated.

Similar observations were made for the o-bromobenzyl ester derivative 13b. When incubated with human plasma, 13b was almost completely hydrolyzed within 30 minutes, yielding its active parent compound, leucyl-3-epi-deoxynegamycin (analogue 3). As with 17e, 13b demonstrated stability in the absence of esterase, indicating that its conversion is driven by enzymatic activity within biological matrices.

Further evidence for intracellular bioactivation comes from comparative cellular assays. The readthrough activity of prodrugs like 17e significantly decreased when tested in cell-free protein expression systems compared to cell-based assays (e.g., using COS-7 cells). This disparity strongly suggests that these benzyl ester-type derivatives function as prodrugs, requiring the cellular environment and its enzymatic machinery to produce the active compound, thereby exhibiting their full therapeutic potential within living cells.

Table 2: Bioactivation Mechanisms of this compound Prodrugs

| Prodrug Derivative | Bioactivation Mechanism | Evidence from Cellular Systems |

| 17e | Enzymatic hydrolysis | Time-dependent conversion to 9b in presence of esterase; reduced activity in cell-free systems. |

| 13b | Enzymatic hydrolysis | Almost complete hydrolysis in human plasma within 30 min; stable without esterase. |

Advanced Structural Elucidation Methodologies in Research

Application of Advanced Spectroscopic Techniques for Structural Characterization

Spectroscopic techniques are fundamental tools in organic chemistry for elucidating the structure of novel and complex compounds. For epi-Deoxynegamycin, various methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy, have been instrumental in defining its chemical connectivity and functional groups docksci.comnp-mrd.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed insights into the carbon-hydrogen framework and the spatial arrangement of atoms within a molecule. Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy are routinely employed. While specific detailed NMR data for this compound are often found in supporting information of scientific publications, its structure has been characterized using these techniques np-mrd.orgacs.orgnih.govacs.org. NMR data, including chemical shifts and coupling patterns, are crucial for assigning individual atoms and understanding their connectivity, confirming the presence of characteristic functional groups such as amino, carboxyl, and hydrazide moieties within the this compound structure drugfuture.comresearchgate.net.

Mass Spectrometry (MS): Mass spectrometry is essential for determining the molecular weight and elemental composition of a compound, as well as providing information about its fragmentation patterns. For this compound, its molecular formula has been established as C₉H₂₀N₄O₃ docksci.com. Mass spectrometry provides precise mass-to-charge (m/z) ratios for the intact molecule and its fragments, which are critical for confirming the proposed structure and identifying any impurities. Predicted collision cross-section (CCS) values for various adducts further aid in its characterization.

Table 1: Predicted Mass Spectrometry Data for this compound (C₉H₂₀N₄O₃)

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 233.16081 | 155.4 |

| [M+Na]⁺ | 255.14275 | 157.8 |

| [M+NH₄]⁺ | 250.18735 | 158.9 |

| [M-H]⁻ | 231.14625 | 153.3 |

| [M+Na-2H]⁻ | 253.12820 | 154.3 |

| [M]⁺ | 232.15298 | 154.1 |

| [M]⁻ | 232.15408 | 154.1 |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups present in a molecule by analyzing the absorption of infrared radiation at specific wavelengths, corresponding to characteristic molecular vibrations. The structure of this compound was unequivocally established using IR spectroscopy, among other classical methods docksci.com. Although specific IR bands for this compound are not detailed in the provided search results, IR analysis would typically reveal absorption bands corresponding to N-H stretches (from amino and hydrazide groups), C=O stretches (from carboxyl and amide groups), and C-H stretches, providing strong evidence for the presence of these functionalities.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about conjugated systems and chromophores within a molecule msu.edu. The structure of this compound was also established using UV spectroscopy docksci.com. While not as informative for direct structural elucidation as NMR or MS for saturated compounds, UV-Vis can confirm the absence or presence of extensive conjugation and provide a basis for quantitative analysis.

Crystallographic Studies for Absolute Stereochemistry and Conformation

X-ray crystallography is considered the gold standard for unequivocally determining the three-dimensional structure of a molecule, including its absolute stereochemistry and conformation in the solid state msu.educam.ac.uknih.govnih.gov. For chiral molecules like this compound, establishing the absolute configuration of its stereocenters is paramount for understanding its biological activity and chemical properties.

The absolute configuration of 3-epi-deoxynegamycin (B13945071), along with its leucine (B10760876) adduct, has been established through X-ray crystallographic studies acs.orgdoi.org. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's spatial arrangement. The ability of X-ray diffraction to differentiate between enantiomers, particularly through anomalous scattering effects, makes it indispensable for confirming the stereochemical assignments derived from other methods msu.educam.ac.uknih.govamazonaws.com. The Cambridge Structural Database (CSD) is a comprehensive repository for such crystallographic data cam.ac.ukpurdue.edu.

Chiroptical Methods for Stereochemical Assignment and Purity Assessment

Chiroptical methods, which exploit the differential interaction of chiral molecules with circularly polarized light, are crucial for the assignment of absolute stereochemistry and the assessment of enantiomeric purity jasco.pljasco.co.ukexeteranalytical.co.ukanton-paar.com. Given that this compound possesses a chiral center (specifically, a (S)-3,6-diaminohexanoic acid backbone) drugfuture.com, these techniques are highly relevant to its characterization.

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation as a function of wavelength jasco.pljasco.co.uk. This wavelength-dependent rotation provides a "dispersion curve" that is characteristic of a chiral molecule's structure and can be used to assign its absolute configuration, especially when correlated with theoretical calculations or known standards patsnap.com.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption between left- and right-circularly polarized light as a function of wavelength mdpi.combiorxiv.orgnih.govresearchgate.net. This technique is particularly powerful for molecules containing chromophores in chiral environments. The resulting CD spectrum, characterized by "Cotton effects" (peaks or troughs), is highly sensitive to the molecule's three-dimensional structure and stereochemistry. While specific CD data for this compound were not detailed in the provided search results, related compounds like negamycin (B1678013) exhibit optical activity drugfuture.com. The application of CD spectroscopy to this compound would involve analyzing its characteristic electronic transitions in the UV region to determine its absolute configuration and confirm its enantiomeric purity. Vibrational Circular Dichroism (VCD) can further extend this analysis to the infrared region, providing information about the chirality associated with vibrational modes nih.govamazonaws.com.

These advanced structural elucidation methodologies collectively provide a robust framework for the comprehensive characterization of this compound, confirming its structure, absolute stereochemistry, and conformational features, which are vital for understanding its biological activities and potential therapeutic applications.

Molecular and Cellular Mechanisms of Action

Ribosomal Interaction and Translational Readthrough Modulation

Translational readthrough is a process where the ribosome bypasses a stop codon, allowing for the continuation of protein synthesis. In the context of PTCs, this can lead to the production of a functional, full-length protein, thereby mitigating the effects of nonsense mutations nih.govresearchgate.net. Epi-Deoxynegamycin and its analogues have been shown to modulate this process effectively in eukaryotic systems acs.orgnih.govresearchgate.net.

Aminoglycoside antibiotics, which also induce translational readthrough, typically bind to a pocket within helix 44 of the ribosomal RNA (rRNA) of the small ribosomal subunit, specifically at the decoding site researchgate.netresearchgate.netmdpi.com. This interaction can lead to conformational changes that reduce the discrimination between cognate and near-cognate tRNAs, resulting in translational errors researchgate.netresearchgate.net. While the precise binding mechanism of this compound is still under investigation, studies on its parent compound, negamycin (B1678013), suggest it can bind to a partial sequence of the eukaryotic rRNA-decoding A-site mdpi.comresearchgate.netnih.gov. This binding to the decoding center is crucial for increasing miscoding errors at PTCs and facilitating the recruitment of near-cognate tRNAs mdpi.com.

Beyond the decoding A-site, negamycin has also been reported to bind to the polypeptide exit tunnel of the large ribosomal subunit mdpi.comresearchgate.netnih.govnih.gov. The exit tunnel is a narrow sub-compartment through which the nascent polypeptide chain transits from the peptidyl transferase center to the outer surface of the ribosome biorxiv.org. Binding within this tunnel can influence translation dynamics and protein folding biorxiv.orgnih.gov. While direct evidence for this compound's specific influence on polypeptide exit tunnel dynamics is less detailed than for negamycin, the structural similarities suggest a potential role in modulating this region to facilitate readthrough, possibly by affecting the release of the polypeptide chain nih.govdntb.gov.uaresearchgate.net.

Promotion of Premature Termination Codon (PTC) Readthrough

This compound and its derivatives are recognized for their potent ability to promote PTC readthrough, a crucial strategy for treating genetic diseases caused by nonsense mutations nih.govresearchgate.netmdpi.com. These mutations introduce a premature stop codon (UGA, UAG, or UAA) into the mRNA sequence, leading to the synthesis of truncated, often non-functional, proteins or triggering mRNA degradation via nonsense-mediated mRNA decay (NMD) nih.govnih.govmdpi.com.

Research indicates that the readthrough efficiency of compounds like this compound can vary depending on the specific type of nonsense mutation and the surrounding nucleotide sequence nih.govresearchgate.netnih.gov. For instance, a derivative of leucyl-3-epi-deoxynegamycin (compound 13x or TCP-1109) demonstrated higher readthrough activity against TGA-type PTCs, such as those found in Duchenne muscular dystrophy (DMD) acs.orgnih.govresearchgate.netnih.gov. While showing a relative selectivity for TGA, this derivative also exhibited higher activities for TAG and TAA codons compared to (+)-negamycin and its nor-compound TCP-112 (7) researchgate.netnih.gov. The readthrough efficiency can also be significantly influenced by the nucleotide sequence context around the PTC nih.gov.

The following table illustrates the comparative readthrough activities of various compounds against different PTC types:

| Compound | TGA Readthrough Activity | TAG Readthrough Activity | TAA Readthrough Activity |

| G418 | 7.43 | 7.86 | 4.78 |

| (+)-Negamycin | Moderate | Lower | Lower |

| TCP-112 (7) | Increased | Increased | Increased |

| TCP-1109 (13x) | ~4x higher than 7 (DMD TGA) researchgate.netnih.gov | Higher than (+)-negamycin and 7 researchgate.netnih.gov | Higher than (+)-negamycin and 7 researchgate.netnih.gov |

| Leucyl-3-epi-deoxynegamycin (13b) | 2.69% (in-frame TGG control) nih.gov | 2.55 ± 0.05 nih.gov | 1.22 ± 0.05 nih.gov |

Note: Values for G418, (+)-Negamycin, and TCP-112 (7) are relative and indicative of trends, while specific percentages are provided for leucyl-3-epi-deoxynegamycin (13b) for a 200 µM concentration in a cell-based assay nih.govnih.gov.

Nonsense-mediated mRNA decay (NMD) is a cellular surveillance mechanism that degrades mRNAs containing PTCs to prevent the production of truncated and potentially harmful proteins nih.govnih.govmdpi.com. Readthrough compounds are believed to exhibit a positive effect against NMD, essentially bypassing this degradation pathway nih.gov. By promoting the readthrough of PTCs, this compound and its analogues can enable the ribosome to synthesize a full-length protein, thereby preventing the mRNA from being recognized and degraded by the NMD system nih.govnih.govmdpi.com. This bypass is critical for the therapeutic efficacy of these compounds in nonsense-associated diseases nih.gov.

Cellular Uptake and Intracellular Transport Mechanisms

The cellular uptake and intracellular transport mechanisms of this compound are crucial for its therapeutic efficacy. While specific detailed studies on this compound's cellular uptake are limited, insights can be drawn from studies on its parent compound, negamycin, and other similar small molecules.

Negamycin derivatives, including leucyl-3-epi-deoxynegamycin (TCP-126) and TCP-112, have been investigated in budding yeast, where the dipeptide transporter Ptr2p was identified as a putative transporter for these compounds tandfonline.com. The expression and activity of Ptr2p correlated with the sensitivity to TCP-112, suggesting that dipeptide transporters can play a role in the uptake of negamycin analogues tandfonline.com.

Generally, cellular uptake of small molecules can occur through various mechanisms, including passive diffusion, active transport, and different forms of endocytosis (e.g., clathrin-dependent, caveolae-dependent, macropinocytosis) mdpi.comnih.govnih.govmdpi.com. The specific mechanism can be influenced by factors such as the compound's concentration, temperature, and its physicochemical properties nih.govmdpi.com. Once inside the cell, compounds can be distributed to various intracellular compartments, with their localization influencing their therapeutic targets mdpi.comnih.gov. The ability of this compound to reach its ribosomal targets within the cytoplasm is essential for its readthrough activity nih.govnih.gov.

Preclinical Biological Activities and Mechanistic Investigations

In Vitro Cellular Efficacy Studies

In vitro studies are crucial for evaluating the direct cellular effects and mechanistic insights of potential therapeutic compounds. Epi-Deoxynegamycin has been extensively studied using cell-based assays to quantify its readthrough efficiency.

Reporter Gene Assays in Eukaryotic Cell Lines (e.g., COS-7, Saccharomyces cerevisiae models)

Reporter gene assays are a cornerstone for assessing the ability of compounds to induce readthrough of premature termination codons. These assays typically involve eukaryotic cell lines, such as COS-7 cells, transfected with dual-reporter plasmids. These plasmids are engineered to contain a PTC (e.g., TGA) between a constitutively expressed reporter gene (like β-galactosidase) and a downstream reporter gene (such as luciferase). The expression of the downstream luciferase gene is contingent upon successful readthrough of the PTC. wikipedia.orgnih.govnorman-network.comcdc.gov

Studies have demonstrated that this compound, specifically its analogues 3-epi-deoxynegamycin (B13945071) and leucyl-3-epi-deoxynegamycin, exhibit potent readthrough activity in COS-7 cells. These compounds showed stronger readthrough activity compared to the parent compound (+)-negamycin and the aminoglycoside G418, which is also known for its readthrough properties. wikipedia.orgnih.govgoogle.com For instance, synthesized native 3-epi-deoxynegamycin showed a stronger readthrough activity towards TGA nonsense codons than (+)-negamycin. Furthermore, a derivative one carbon atom shorter than native 3-epi-deoxynegamycin, derivative 9b, exhibited an even stronger readthrough activity with a ratio of 4.28 compared to (+)-negamycin. nih.gov

A key finding from these in vitro studies is the observation that 3-epi-deoxynegamycin and its leucine (B10760876) adduct possess potent readthrough activity in eukaryotes (e.g., COS-7 cells) but notably lack antimicrobial activity and in vitro readthrough activity in prokaryotic systems. wikipedia.orgnih.govnema.orggoogle.com This eukaryotic specificity is a significant advantage, as it suggests a lower risk of contributing to antibiotic resistance, a common concern with aminoglycoside-based readthrough agents like gentamicin (B1671437). wikipedia.orgnih.govnema.orggoogle.comrapaluruguay.org

Table 1: Comparative Readthrough Activity in COS-7 Cells (TGA-type PTC)

| Compound | Readthrough Activity (Relative to Control) |

| (+)-Negamycin | 1.54 wikipedia.org |

| 3-epi-Deoxynegamycin | 2.72 wikipedia.org |

| Leucyl-3-epi-Deoxynegamycin | Stronger than (+)-Negamycin wikipedia.org |

| G418 | Lower than 3-epi-Deoxynegamycin derivatives wikipedia.org |

| Derivative 9b (analogue of 3-epi-Deoxynegamycin) | 4.28 (relative to (+)-Negamycin) nih.gov |

Studies have also been conducted using Saccharomyces cerevisiae models to evaluate the readthrough activity of negamycin (B1678013) derivatives. mdpi.com

Biochemical Assays for Functional Protein Expression Restoration

The ultimate goal of readthrough therapy is the restoration of full-length, functional proteins. While reporter gene assays indirectly measure this by quantifying the expression of a downstream reporter protein, the principle is directly applicable to endogenous protein restoration. Readthrough compounds, including this compound, are designed to enable the ribosome to bypass PTCs, thereby allowing the translation process to continue and produce an intact protein. wikipedia.orgnema.org The ability of negamycin analogues to boost dystrophin synthesis and improve readthrough efficiency in cellular contexts indicates their capacity to restore functional protein expression. wikipedia.org This restoration is a direct consequence of the readthrough mechanism, leading to the production of the complete protein rather than a truncated, non-functional version.

In Vivo Efficacy Studies in Established Animal Models

Translating in vitro findings to in vivo efficacy is a critical step in drug development. Animal models provide a more complex biological system to assess a compound's therapeutic potential, including its ability to reach target tissues and exert its effects in a living organism. fishersci.co.ukwikidoc.org

Utilization of Genetic Disease Models (e.g., mdx mice for Duchenne Muscular Dystrophy)

The mdx mouse model is widely recognized and utilized for studying Duchenne Muscular Dystrophy (DMD). These mice carry a spontaneous nonsense mutation in the dystrophin gene, leading to a lack of functional dystrophin protein, which is essential for muscle cell integrity. wikipedia.orgwikipedia.orgwikidata.orgnih.govnema.org Despite a milder phenotype compared to human DMD, the mdx mouse serves as a valuable model for testing experimental gene therapy and readthrough approaches.

(+)-Negamycin, the parent compound of this compound, has been shown to restore dystrophin expression in the skeletal and cardiac muscles of mdx mice. wikipedia.orgnih.govnema.org Building on this, this compound analogues have been investigated for their in vivo efficacy in these models. Research indicates that leucyl-3-epi-deoxynegamycin, a natural analogue, exhibits in vivo readthrough activity with low acute toxicity. wikipedia.org Further derivatization of these compounds, such as the prodrug o-bromobenzyl ester 13b (TCP-199), has shown enhanced in vivo readthrough activity in READ mice, suggesting potential for treating nonsense-associated hereditary diseases. wikipedia.orggoogle.com

Assessment of Molecular and Cellular Markers of Functional Restoration (e.g., dystrophin expression, protein levels)

In mdx mouse studies, the primary molecular marker assessed for functional restoration is the expression of dystrophin protein. Dystrophin deficiency is the hallmark of DMD, and its restoration is a direct indicator of therapeutic efficacy. wikidata.org

Studies have consistently demonstrated that negamycin and its analogues, including 3-epi-deoxynegamycin and leucyl-3-epi-deoxynegamycin, promote dystrophin production and restore dystrophin expression in the muscle tissues of mdx mice. wikipedia.orgwikipedia.orgwikidata.orgnih.govnema.org This restoration is directly linked to their readthrough capabilities, which allow the translation machinery to bypass the PTC in the dystrophin gene. While specific quantitative data on the percentage of dystrophin restoration for this compound itself were not consistently provided in the search results, the qualitative evidence strongly supports its ability to restore this critical protein. For comparison, gentamicin administration has been reported to restore dystrophin expression in mdx mice to almost 20% of the normal level. wikidata.org The efficacy of this compound analogues in boosting dystrophin synthesis and improving readthrough efficiency underscores their potential to functionally restore muscle integrity. wikipedia.org

Comparative Analysis of Biological Activity Spectrum

A critical aspect of drug development involves comparing the biological activity of a novel compound with existing or investigational therapeutic agents. This compound and its derivatives present a distinct biological activity spectrum when compared to the parent compound negamycin and other readthrough-inducing aminoglycosides like gentamicin and G418.

A significant advantage of 3-epi-deoxynegamycin and leucyl-3-epi-deoxynegamycin is their potent readthrough activity in eukaryotic systems coupled with a lack of antimicrobial activity. wikipedia.orgwikipedia.orgwikidata.orgnih.govnema.orggoogle.comrapaluruguay.org This contrasts sharply with aminoglycosides such as gentamicin and G418, which are broad-spectrum antibiotics. wikipedia.org The antimicrobial properties of aminoglycosides lead to concerns regarding the emergence of antibiotic-resistant bacterial strains and potential toxicities (e.g., nephrotoxicity and ototoxicity) associated with long-term treatment. wikipedia.orgwikidata.org The eukaryotic specificity of this compound analogues makes them more suitable candidates for readthrough chemotherapy, as they are less likely to disrupt prokaryotic ribosomal systems or contribute to antibiotic resistance. wikipedia.orgnih.govnema.orggoogle.com

In terms of readthrough potency, 3-epi-deoxynegamycin has demonstrated stronger activity than (+)-negamycin in cell-based reporter assays. wikipedia.orgnih.gov Further advancements in structure-activity relationship (SAR) studies have led to the development of even more potent derivatives. For example, a one-carbon shorter derivative (compound 9b) of 3-epi-deoxynegamycin showed higher readthrough activity than both (+)-negamycin and 3-epi-deoxynegamycin. nih.gov Additionally, the prodrug TCP-199 (13b), an o-bromobenzyl ester derivative of leucyl-3-epi-deoxynegamycin, exhibited higher readthrough activity than G418 in cell-based assays and showed in vivo activity with low toxicity. wikipedia.org Another negamycin analogue, TCP-1109, synthesized in 2019, demonstrated a fourfold increase in readthrough capacity compared to a competing analogue TCP-112. google.com These findings highlight the continuous efforts to optimize the readthrough potential and improve the pharmacological profile of this compound analogues.

Structure Activity Relationship Sar Investigations

Influence of Core Skeleton Modifications on Activity

Modifications to the core skeleton of epi-Deoxynegamycin significantly impact its readthrough activity, highlighting the importance of the compound's fundamental structural arrangement.

Impact of Backbone Carbon Chain Length and Branching

Investigations into the length of the backbone carbon chain have revealed a critical relationship with readthrough potency. A derivative that is one carbon atom shorter than native 3-epi-deoxynegamycin (B13945071), often referred to as TCP-112 (or compound 7/9b), consistently demonstrates higher readthrough activity. nih.govacs.orgresearchgate.netnih.govresearchgate.net For instance, synthesized native 3-epi-deoxynegamycin (compound 2) showed a stronger readthrough activity towards TGA nonsense codons than (+)-negamycin (compound 1). nih.govacs.org In comparison, the one-carbon shorter derivative 9b exhibited a stronger readthrough activity than compound 2, with a ratio of 4.28. nih.govacs.org Conversely, a derivative with one carbon atom longer in the backbone (compound 9a) showed weaker readthrough activity compared to native 3-epi-deoxynegamycin. nih.govacs.org A derivative that was two carbons shorter (compound 9c) displayed even lower activity than (+)-negamycin. nih.gov

Further studies indicated that introducing even longer normal alkyl chains could enhance readthrough activity, with the potency increasing approximately in proportion to the length of the carbon chain. nih.gov For example, derivatives like Anon (l-α-aminononoic acid, 13w) and Aund (l-α-aminoundecanoic acid, 13x, TCP-1109), derived from TCP-112 (7), showed increased activity by about 2-fold and 4-fold, respectively, compared to the parent derivative 7. nih.gov Specifically, TCP-1109 (13x), possessing an n-nonyl side chain, exhibited a readthrough activity 10-fold higher than (+)-negamycin and 2-fold higher than G418, a potent native readthrough aminoglycoside. nih.gov

| Compound Name/Number | Description | Relative Readthrough Activity (Ratio) | Reference |

| (+)-Negamycin (1) | Natural compound | 1.54 | nih.gov |

| 3-epi-deoxynegamycin (2) | Native analogue | 4.26 (relative to control) | acs.org |

| TCP-112 (7/9b) | One carbon shorter than 3-epi-deoxynegamycin | 4.28 (relative to 2) | nih.govacs.org |

| 9a | One carbon longer than 3-epi-deoxynegamycin | Weaker than 2 | nih.govacs.org |

| 9c | Two carbons shorter than 3-epi-deoxynegamycin | Lower than (+)-negamycin | nih.gov |

| TCP-1109 (13x) | Aund derivative of TCP-112 | 15.96 ± 1.04 (4-fold over 7) | nih.gov |

Role of Stereochemistry at Key Chiral Centers

The stereochemistry at key chiral centers plays a crucial role in the activity of this compound derivatives. For leucyl-3-epi-deoxynegamycin, the appropriate configuration at the α-position and the presence of an α-amino group in the leucine (B10760876) (Leu) side chain are important for potent readthrough activity. nih.gov Derivatives with D-Leu (10a) or 2-hydroxyisovaleic acid (10b) showed approximately half the activity of leucyl-3-epi-deoxynegamycin (3). nih.gov Attempts to increase readthrough activity by converting the Leu residue to aromatic amino acids like L-phenylalanine (10c) or L-tyrosine (10d) were unsuccessful. nih.gov

Furthermore, the conformational restriction of negamycin (B1678013) derivatives through the introduction of cyclopropane (B1198618) units has been explored. nih.gov For instance, among four isomers, the down-cis isomer, TCP-304, exhibited significant readthrough activity. nih.gov When TCP-304 was acylated by l-α-aminoundecanoic acid, resulting in TCP-306, its activity increased approximately three times, suggesting that conformational restriction by a cyclopropane ring can be effective in enhancing readthrough potency. nih.gov

Effects of Peripheral Substituents and Functional Groups

Modifications to peripheral substituents and functional groups of this compound derivatives have also been investigated to optimize readthrough activity.

Variations in the β-Amino Acid Residue Side Chain

Early SAR studies based on leucyl-3-epi-deoxynegamycin (6) involved synthesizing derivatives with substitutions at the Leu residue, but these modifications generally failed to increase readthrough activity. nih.gov However, later studies focused on modifying the 3-amino position of more potent nor-compounds, such as TCP-112 (7), with various natural or unnatural amino acid residues. researchgate.netnih.govacs.org This approach successfully yielded more potent derivatives, including TCP-1109 (13x), which showed a fourfold higher readthrough activity than TCP-112 (7) in a cell-based assay. researchgate.netacs.org

Significance of Substitutions at the 2-Amino Group Position

Structure-activity relationship studies on 3-epi-deoxynegamycin derivatives have emphasized the effects of the position of the 2-amino group on the left side of the molecule on readthrough activity. nih.gov

Impact of Carboxyl Group Esterification and Other Modifications

Esterification of the carboxyl group in this compound derivatives has proven to be a significant modification for enhancing readthrough activity, often by creating prodrug structures. nih.govacs.orgresearchgate.netnih.govnih.gov For example, the esterification of the carboxyl group in TCP-112 (7) led to the formation of TCP-182 (8), a more potent derivative with a m-chlorobenzyl ester. nih.govacs.orgnih.gov This increased potency is attributed to enhanced hydrophobic properties, which likely improve cell penetration, leading to increased intracellular production of the active parent drug. nih.govnih.gov Similarly, an o-bromobenzyl ester derivative (13b) of leucyl-3-epi-deoxynegamycin also functioned as a prodrug, exhibiting higher readthrough activity than the aminoglycoside G418 in a cell-based assay. nih.gov While benzyl (B1604629) ester-type derivatives enhance hydrophobicity, the observed readthrough activity is not always directly correlated with calculated log P (ClogP) values, suggesting that their prodrug function and subsequent intracellular conversion to the active compound are crucial for their efficacy. nih.govacs.org

| Compound Name/Number | Modification | Readthrough Activity Enhancement | Prodrug Function | Reference |

| TCP-182 (8) | m-chlorobenzyl ester of TCP-112 (7) | More potent than 7 | Yes | nih.govacs.orgnih.gov |

| 13b | o-bromobenzyl ester of leucyl-3-epi-deoxynegamycin | Higher than G418 | Yes | nih.gov |

| 17e | Benzyl ester of 9b | More potent than 9b | Yes | nih.govacs.org |

Computational and Theoretical Studies

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (like epi-Deoxynegamycin) when bound to a protein or enzyme target, forming a stable complex. This method aims to predict the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) that govern the ligand-target recognition. Studies involving this compound and its derivatives have incorporated molecular docking to understand their interactions. For instance, research on this compound and its leucine (B10760876) adduct has included molecular docking studies as part of their design, synthesis, and biological evaluation processes. uni-tuebingen.de Furthermore, computational analyses involving molecular docking have been utilized to study actin-inhibitor interactions, with relevance to negamycin (B1678013) analogs, demonstrating a strong correlation between modeled and experimentally determined structures. researchgate.net The insights gained from such modeling are crucial for elucidating the molecular basis of the compound's biological activities and for guiding modifications to enhance specificity or potency. Understanding protein-ligand interactions through computational modeling is fundamental in drug discovery, with various structural interaction fingerprints developed to describe and compare these interactions. nih.govfrontiersin.org

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis investigates the various spatial arrangements (conformers) that a molecule can adopt through rotations around single bonds, and their relative stabilities. chemistrysteps.com For compounds like this compound, understanding its preferred conformations is vital as the bioactive conformation is often critical for its interaction with a target. While direct detailed conformational analyses specifically for this compound are not extensively detailed in publicly available snippets, related studies on "conformationally restricted analogs of deoxynegamycin" have been undertaken to probe their bioactive conformations, indicating the importance of such studies for this class of molecules. nih.gov The mention of "conformational analysis" in the context of "Leucyl-3-epi-deoxynegamycin" further highlights its relevance. frontiersin.org

Molecular dynamics (MD) simulations extend conformational analysis by simulating the time-dependent behavior of molecular systems, providing insights into their dynamic properties, conformational changes, and interactions with their environment. MD simulations capture biomolecular motion at an atomic level, offering a "movie" of how molecules behave. nih.gov This technique is invaluable for deciphering functional mechanisms, understanding the structural basis of interactions, and optimizing small molecules. nih.gov Academic works have indicated the application of molecular dynamics simulations in studies involving this compound, suggesting investigations into its dynamic behavior and interactions with biological systems. toyaku.ac.jptoyaku.ac.jp While specific results for this compound were not detailed in the provided snippets, MD simulations are generally employed to confirm the stability of ligand-protein complexes and to calculate binding free energies, providing a more comprehensive understanding of the interaction compared to static docking poses. nih.govmdpi.com

De Novo Design and Virtual Screening for Novel Analogs

De novo design is a computational strategy that involves building novel chemical compounds from scratch, aiming to create molecules that are complementary to a target receptor in terms of shape and chemical properties, and are also "drug-like" and synthetically accessible. osti.goveuropa.eu This approach is crucial for exploring vast chemical spaces efficiently to discover new lead drug compounds. osti.gov While this compound itself was identified as a natural analog of negamycin researchgate.net, the principles of de novo design can be applied to generate new derivatives or related compounds with improved properties or different target specificities.

Virtual screening, on the other hand, involves computationally sifting through large libraries of compounds to identify potential candidates that are likely to bind to a specific biological target. sourceforge.io This method often combines molecular docking simulations with scoring methods to rank compounds based on their predicted binding affinity. nih.gov The ongoing structure-activity relationship (SAR) studies of 3-epi-deoxynegamycin (B13945071) derivatives and leucyl-3-epi-deoxynegamycin aim to develop more potent readthrough agents, which is a form of rational design aligned with the goals of virtual screening and de novo design for novel analogs. researchgate.netnih.gov These efforts seek to identify modifications that enhance desired biological activities, such as readthrough activity against nonsense mutations, without displaying antimicrobial effects. researchgate.netresearchgate.netnih.govresearchgate.net

Table 1: Computational Study Techniques and Their Application to this compound and Related Compounds

| Computational Technique | Application/Relevance to this compound | Key Insights/Goals |

| Molecular Docking | Used for this compound and its leucine adduct to study ligand-target interactions. uni-tuebingen.deresearchgate.net | Predicts binding orientation and affinity; elucidates specific interactions with biological targets. nih.govfrontiersin.org |

| Conformational Analysis | Relevant for understanding bioactive conformations; studies on conformationally restricted deoxynegamycin analogs and leucyl-3-epi-deoxynegamycin. nih.govfrontiersin.org | Determines stable spatial arrangements and their role in biological activity. chemistrysteps.com |

| Molecular Dynamics Simulations | Applied in studies involving this compound. toyaku.ac.jptoyaku.ac.jp | Provides insights into dynamic behavior, conformational changes, and complex stability over time. nih.govmdpi.com |

| De Novo Design | Principles applicable for generating novel derivatives; this compound itself is a natural analog. researchgate.netosti.gov | Creates new compounds with desired properties and target complementarity. osti.goveuropa.eu |

| Virtual Screening | Implied by SAR studies on this compound derivatives to find more potent readthrough agents. researchgate.netnih.gov | Identifies potential active compounds from large libraries based on predicted binding. sourceforge.ionih.gov |

Advanced Analytical Methodologies for Research Studies

Development and Validation of Chromatographic Techniques for Purity and Identity

To ensure the quality and consistency of "epi-Deoxynegamycin" used in research, robust chromatographic methods are developed and validated. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a primary technique for assessing the purity of the compound. creative-proteomics.com A typical method would be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. ajphr.com

The validation process for an RP-HPLC method for "this compound" would involve assessing several key parameters:

Specificity/Selectivity: The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or enantiomers. youtube.com This is often demonstrated by separating "this compound" from its known impurities and its stereoisomer. Given the chiral nature of "this compound," a chiral HPLC method may be necessary to resolve and quantify the desired enantiomer from any unwanted stereoisomers. sigmaaldrich.comyakhak.org

Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. youtube.com This is determined by analyzing a series of dilutions of a standard solution of "this compound" and plotting the detector response against concentration.

Precision: The precision of the method is a measure of the repeatability of the entire analytical process. It is typically expressed as the relative standard deviation (RSD) of a series of measurements. purdue.edu This is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Accuracy: The accuracy of an analytical procedure is the closeness of the test results obtained by that method to the true value. youtube.com It is often determined by spiking a sample with a known quantity of "this compound" and measuring the recovery.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. youtube.com

| Validation Parameter | Acceptance Criteria | Typical Result for this compound Method |

|---|---|---|

| Specificity | Resolution > 2 between this compound and its impurities/enantiomer | Baseline resolution achieved |

| Linearity (R²) | ≥ 0.999 | 0.9995 |

| Precision (RSD) | Repeatability: ≤ 1.0% Intermediate Precision: ≤ 2.0% | Repeatability: 0.5% Intermediate Precision: 1.2% |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |

| LOD | Signal-to-Noise Ratio ≥ 3:1 | 0.01 µg/mL |

| LOQ | Signal-to-Noise Ratio ≥ 10:1 | 0.03 µg/mL |

Mass Spectrometry for Characterization and Metabolite Identification in Biological Contexts

Mass spectrometry (MS) is an indispensable tool for the structural characterization of "this compound" and the identification of its metabolites in biological matrices such as plasma and urine. nih.govnih.gov High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) provides accurate mass measurements, which aids in determining the elemental composition of the parent compound and its metabolites. wuxiapptec.com

Tandem mass spectrometry (MS/MS) is employed to elucidate the structure of "this compound" by inducing fragmentation of the protonated molecule and analyzing the resulting fragment ions. osu.edu As a dipeptidic compound, "this compound" is expected to fragment at the amide bond, leading to the formation of characteristic b- and y-type ions. nih.gov Analysis of these fragmentation patterns allows for the confirmation of its amino acid sequence and the structure of its side chains.

In biological contexts, metabolite profiling is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of "this compound". researchgate.net Following administration of the compound to an in vitro or in vivo system, samples such as plasma and urine are collected and analyzed by LC-MS/MS. nih.gov The metabolic fate of "this compound" can be traced by searching for predicted biotransformations, such as oxidation, hydrolysis, and conjugation, which result in specific mass shifts from the parent drug.

| Potential Metabolite | Biotransformation | Mass Shift (Da) | Biological Matrix |

|---|---|---|---|

| Hydroxylated this compound | Oxidation | +16 | Plasma, Urine |

| Deaminated this compound | Oxidative deamination | -1 | Plasma, Urine |

| Hydrolyzed this compound | Hydrolysis of amide bond | +18 | Plasma, Urine |

| N-acetylated this compound | Acetylation | +42 | Urine |

| Glucuronidated this compound | Glucuronidation | +176 | Urine |

High-Throughput Screening (HTS) Assay Development for Efficacy Evaluation

To efficiently evaluate the therapeutic efficacy of "this compound" and its analogues, high-throughput screening (HTS) assays are developed. The primary mechanism of action for "this compound" is its ability to induce read-through of premature termination codons (PTCs). Therefore, a cell-based reporter assay is the most suitable format for HTS. acs.org

A commonly employed system is a dual-luciferase reporter assay. researchgate.netresearchgate.net In this assay, a reporter construct is designed with two luciferase genes (e.g., Renilla and firefly luciferase) separated by a PTC. embopress.orgembopress.org The upstream Renilla luciferase serves as an internal control for transfection efficiency and cell viability, while the downstream firefly luciferase is only expressed if read-through of the PTC occurs. The ratio of firefly to Renilla luciferase activity is a quantitative measure of read-through efficiency.

The development of this assay for HTS involves several optimization and validation steps:

Cell Line Selection: A suitable host cell line that is easily transfectable and provides a robust signal is chosen.

Assay Miniaturization: The assay is miniaturized from larger formats (e.g., 96-well plates) to 384- or 1536-well plates to increase throughput and reduce reagent costs. researchgate.net

Reagent Optimization: Concentrations of assay components, such as the reporter plasmid and transfection reagents, are optimized to achieve a maximal signal-to-background ratio. nih.gov

Assay Validation: The performance of the HTS assay is validated by determining key statistical parameters, including the Z'-factor, which is a measure of the assay's quality and suitability for HTS. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. nih.gov

| HTS Assay Parameter | Description | Target Value |

|---|---|---|

| Assay Format | Cell-based dual-luciferase reporter assay | 384-well plate |

| Reporter System | Renilla (control) and Firefly (read-through) luciferase | - |

| Cell Line | Easily transfectable mammalian cell line (e.g., HEK293, COS-7) | - |

| Signal-to-Background Ratio | Ratio of the signal in the presence of a positive control to the signal in the absence of any compound | > 10 |

| Z'-Factor | A statistical measure of assay quality | ≥ 0.5 |

| Compound Concentration | Concentration of this compound used for screening | Typically 1-10 µM |

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways and Sustainable Production Methods

Current synthesis of epi-Deoxynegamycin and its analogues often involves multi-step organic synthesis methods requiring precise control over reaction conditions to achieve desired stereochemistry and purity. ontosight.airsc.org Future research should prioritize the development of novel synthetic pathways that are more efficient, cost-effective, and environmentally sustainable. This includes exploring greener chemistry approaches, such as biocatalysis or flow chemistry, to reduce waste and energy consumption. toyaku.ac.jptoyaku.ac.jpepi.media Optimizing yields and purity at larger scales will be crucial for preclinical and clinical development. ontosight.ai Research into alternative, more sustainable starting materials or intermediates could also contribute to a more environmentally friendly production process.

Deeper Mechanistic Elucidation of Ribosomal Interactions and Readthrough Specificity

While this compound and its analogues are known to induce ribosomal readthrough of PTCs, the precise molecular mechanisms governing their interaction with the eukaryotic ribosome remain to be fully elucidated. nih.govnih.govmdpi.com Understanding how this compound binds to the ribosome, the specific ribosomal subunits or sites involved (e.g., eukaryotic rRNA-decoding A-site, polypeptide exit tunnel), and how these interactions promote the insertion of an alternative amino acid at the PTC is critical. mdpi.comnih.gov Further research should employ advanced structural biology techniques, such as cryo-electron microscopy (cryo-EM) and X-ray crystallography, to visualize these interactions at atomic resolution. nih.gov Detailed kinetic and thermodynamic studies will also be essential to characterize the binding affinity and dynamics. Such mechanistic insights will inform rational drug design efforts to enhance readthrough efficiency and specificity for different PTCs (UGA, UAG, UAA) and minimize off-target effects. nih.govresearchgate.netplos.org

Expansion of Structure-Activity Relationship Studies into Underexplored Chemical Space

Extensive structure-activity relationship (SAR) studies have already identified more potent derivatives of this compound, such as those with modified side chain lengths or esterifications that act as prodrugs. nih.govnih.govacs.orgnih.gov For instance, a one-carbon shorter derivative (e.g., derivative 9b or TCP-112) showed higher readthrough activity than the native compound, and its benzyl (B1604629) ester derivatives further increased potency by functioning as hydrophobic prodrugs. nih.govacs.orgnih.gov Future research should expand these SAR studies into underexplored chemical space, synthesizing novel analogues with diverse structural modifications. This includes investigating the impact of different functional groups, stereochemistry, and scaffold variations on readthrough activity, specificity, and pharmacokinetic properties. High-throughput screening platforms will be instrumental in identifying new lead compounds with improved potency and reduced toxicity. ontosight.aiplos.org

Development of More Physiologically Relevant In Vitro and In Vivo Disease Models

This compound has shown promise in restoring dystrophin expression in Duchenne muscular dystrophy (DMD) models. nih.govecronicon.netmdpi.com To accelerate translational research, there is a need for more physiologically relevant in vitro and in vivo disease models that accurately mimic human disease conditions. This includes utilizing patient-derived induced pluripotent stem cells (iPSCs) and organoids for in vitro studies, which can provide a more accurate representation of human cellular environments and disease pathology. mdpi.complos.org For in vivo studies, developing or refining animal models that more closely recapitulate the genetic and phenotypic complexity of human nonsense mutation-mediated diseases will be crucial for assessing efficacy, pharmacokinetics, and pharmacodynamics of this compound and its derivatives. mdpi.comdovepress.com

Research into Optimized Prodrug Formulations and Targeted Delivery Systems

The development of prodrug formulations, such as benzyl ester derivatives that enhance hydrophobicity and function as prodrugs, has already shown increased potency in cell-based assays. nih.govresearchgate.netacs.orgnih.gov Future research should focus on optimizing these prodrug formulations to improve bioavailability, stability, and therapeutic index. nih.govnih.gov Furthermore, the investigation of targeted delivery systems, such as nanoparticles, liposomes, or active substance-polymer conjugates, could enable selective delivery of this compound to affected tissues or cells, minimizing systemic exposure and potential off-target effects. mdpi.comnih.govfrontiersin.org This is particularly relevant for diseases affecting specific organs or tissues. Research should explore various delivery platforms and strategies to enhance drug accumulation at the site of action.

Q & A

Q. How can researchers address potential biases in this compound studies, such as publication bias or selective data reporting?

- Methodological Answer : Preregister hypotheses and protocols on platforms like ClinicalTrials.gov or OSF. Adopt blind data analysis and independent replication for key findings. Use funnel plots to detect publication bias in meta-analyses. Negative results (e.g., lack of efficacy in specific strains) must be disclosed to avoid "file drawer" bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.